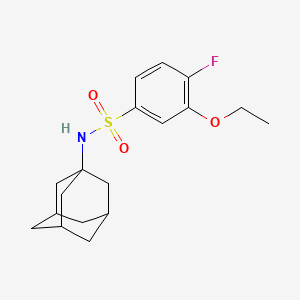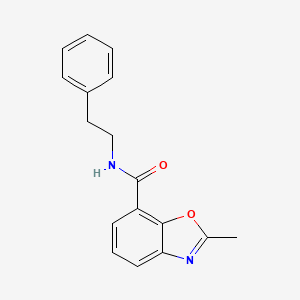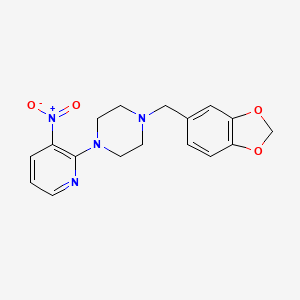![molecular formula C22H19ClN4O2S2 B11492472 2-{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-phenylquinoxaline](/img/structure/B11492472.png)
2-{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-phenylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-phenylquinoxaline is a complex organic compound that belongs to the class of quinoxalines. This compound is characterized by the presence of a quinoxaline core, a piperazine ring, and a chlorothiophene sulfonyl group. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-phenylquinoxaline typically involves multiple steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Piperazine Ring: The quinoxaline core is then reacted with a piperazine derivative, often through nucleophilic substitution reactions.
Attachment of the Chlorothiophene Sulfonyl Group: The final step involves the sulfonylation of the piperazine ring with a chlorothiophene sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the chlorothiophene sulfonyl group.
Reduction: Reduction reactions can occur at the quinoxaline core, leading to the formation of dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-phenylquinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the active site of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonylthieno[3,2-b]pyridine 4-oxide
- 2-chloro-1-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}ethan-1-one
Uniqueness
2-{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-phenylquinoxaline is unique due to its specific combination of a quinoxaline core, a piperazine ring, and a chlorothiophene sulfonyl group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H19ClN4O2S2 |
|---|---|
Molecular Weight |
471.0 g/mol |
IUPAC Name |
2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-3-phenylquinoxaline |
InChI |
InChI=1S/C22H19ClN4O2S2/c23-19-10-11-20(30-19)31(28,29)27-14-12-26(13-15-27)22-21(16-6-2-1-3-7-16)24-17-8-4-5-9-18(17)25-22/h1-11H,12-15H2 |
InChI Key |
UAHKOGYZIFOXIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4)S(=O)(=O)C5=CC=C(S5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11492395.png)
![(4S,4aR,5S,8R)-2-amino-4-(2-chlorophenyl)-10-methyl-4,4a,5,6,7,8-hexahydro-3H-5,8-epiminobenzo[7]annulene-1,3,3-tricarbonitrile](/img/structure/B11492401.png)

![N-(4-{[4-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B11492420.png)
![13,15-diamino-11-phenyl-18-oxa-16-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaene-14-carbonitrile](/img/structure/B11492432.png)
![3-(4-Fluorophenyl)-1-(8-methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-1-propanone](/img/structure/B11492436.png)


![1'-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11492457.png)

![2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B11492460.png)
![12-(3,4-dihydroxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11492464.png)
![N-(3,4-dichlorophenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide](/img/structure/B11492465.png)

